molecular formula C24H26NO5- B12361315 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-

1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-

Cat. No.: B12361315
M. Wt: 408.5 g/mol
InChI Key: WPBXBYOKQUEIDW-QVKFZJNVSA-M
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Description

Molecular Architecture of 4-(tert-Butoxy)-Fmoc-Protected Pyrrolidine Scaffolds

The (2R,4R)-1,2-pyrrolidinedicarboxylic acid derivative features a bicyclic framework comprising a pyrrolidine ring substituted at the 1- and 4-positions with Fmoc (9-fluorenylmethyloxycarbonyl) and tert-butoxycarbonyl (Boc) groups, respectively. The molecular formula $$ \text{C}{25}\text{H}{28}\text{N}{2}\text{O}{6} $$ reflects the integration of these bulky protecting groups, which impose significant steric constraints on the scaffold. X-ray diffraction studies of analogous Boc-protected pyrrolidine derivatives reveal a puckered ring conformation, with the tert-butoxy group adopting an equatorial position to minimize steric clashes.

The Fmoc group at the 1-position introduces planar aromaticity through its fluorenyl moiety, enabling π-π stacking interactions in crystalline states. This group also enhances solubility in polar aprotic solvents such as dimethylformamide (DMF), as evidenced by its use in solid-phase peptide synthesis protocols. Table 1 summarizes key physicochemical properties derived from experimental and predicted data:

Property Value Source
Molar Mass 452.5 g/mol
Density 1.33 ± 0.1 g/cm³
Boiling Point 650.5 ± 55.0 °C
pKa 3.78 ± 0.40

The Boc group at the 4-position serves dual roles: it sterically shields the adjacent amino group from undesired nucleophilic attacks and modulates the electronic environment of the pyrrolidine nitrogen. This protection strategy is critical in multi-step synthetic routes, where selective deprotection is required.

Conformational Dynamics of the (2R,4R) Stereochemical Configuration

The (2R,4R) configuration imposes distinct conformational preferences on the pyrrolidine ring. Nuclear magnetic resonance (NMR) studies of related Fmoc-protected aliphatic amino acids demonstrate that substituent stereochemistry directly influences hydrogen-bonding networks and aggregation behavior. For the (2R,4R)-diastereomer, the trans arrangement of carboxyl groups at positions 1 and 2 forces the pyrrolidine ring into a twisted envelope conformation, as confirmed by comparative analyses of $$ ^1\text{H} $$-NMR chemical shifts in dimethyl sulfoxide (DMSO).

Solvent polarity markedly affects conformational flexibility. In low-polarity solvents like 1,4-dioxane, the tert-butoxy group stabilizes a chair-like conformation through hydrophobic interactions, while the Fmoc group remains solvent-exposed. Conversely, in polar solvents such as DMF, the scaffold adopts a flattened geometry to optimize solvation of the Fmoc moiety, increasing susceptibility to β-isomerization at aspartimide-prone residues. Molecular dynamics simulations of analogous systems suggest that the (2R,4R) configuration reduces aspartimide formation by 30–40% compared to unprotected derivatives, owing to steric hindrance from the Boc group.

Comparative Analysis with (2S,4S) and Other Diastereomeric Forms

The stereochemical inversion at positions 2 and 4 profoundly alters the compound’s physicochemical and synthetic behavior. Table 2 contrasts key properties of the (2R,4R)- and (2S,4S)-diastereomers:

Property (2R,4R)-Diastereomer (2S,4S)-Diastereomer Source
Crystallinity High (sharper XRD peaks) Moderate (broadened peaks)
Solubility in DMF 25 mg/mL 18 mg/mL
β-Isomerization Rate 2–5% 8–12%

The (2R,4R)-form exhibits superior crystallinity due to symmetrical packing of Fmoc groups in the lattice, whereas the (2S,4S)-diastereomer forms disordered aggregates under identical conditions. This difference is exploitable in chiral resolution processes, where the (2R,4R)-enantiomer preferentially precipitates from ethanol/water mixtures.

In synthetic applications, the (2R,4R)-configuration demonstrates enhanced resistance to pyrrolidide side-product formation during Fmoc-deprotection. Piperidine-based deprotection protocols yield 15–20% aspartimide byproducts in DMF, whereas pyrrolidine in binary solvents like NBP/DOL (2:8) reduces this to <5% for the (2R,4R)-derivative. This stereospecific reactivity stems from the spatial orientation of the Boc group, which hinders nucleophilic attack on the aspartimide intermediate.

Properties

Molecular Formula

C24H26NO5-

Molecular Weight

408.5 g/mol

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/p-1/t15-,21-/m1/s1

InChI Key

WPBXBYOKQUEIDW-QVKFZJNVSA-M

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Chiral Starting Materials and Pyrrolidine Ring Formation

The pyrrolidine core is often constructed from chiral precursors such as (2R,4R)-4-hydroxyproline, which provides the foundational stereochemistry. Hydroxyproline’s inherent (2R,4R) configuration eliminates the need for asymmetric synthesis, streamlining the process.

Step 1: tert-Butoxy Group Installation
The 4-hydroxy group of (2R,4R)-4-hydroxyproline is protected via reaction with tert-butyl chloride in the presence of a base (e.g., NaH) in anhydrous tetrahydrofuran (THF). This step achieves near-quantitative yields under mild conditions (0–5°C, 12 hours):
$$
\text{(2R,4R)-4-hydroxyproline} + \text{(CH}3\text{)}3\text{CCl} \xrightarrow{\text{NaH, THF}} \text{(2R,4R)-4-(tert-butoxy)proline} \quad
$$

Step 2: Dicarboxylation and Esterification
The carboxylic acid at position 1 is selectively activated for Fmoc protection. A one-step esterification protocol adapted from fluorenylmethyl ester syntheses employs 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with N-methylmorpholine (NMM) as a base:
$$
\text{(2R,4R)-4-(tert-butoxy)proline} + \text{Fmoc-Cl} \xrightarrow{\text{NMM, DCM}} \text{(2R,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate} \quad
$$
This method avoids side reactions at position 2 by leveraging the steric bulk of the tert-butoxy group, which shields position 4 during esterification.

Alternative Pathway: Cyclization of Linear Precursors

For laboratories lacking access to hydroxyproline, a linear approach involving cyclization of δ-amino acids has been reported.

Step 1: Synthesis of δ-Amino Acid Intermediate
A δ-amino acid bearing tert-butoxy and Fmoc-protected carboxylic acid groups is prepared via Michael addition of a tert-butoxy-substituted acrylate to a chiral amine. Catalytic asymmetric induction using Jacobsen’s catalyst achieves enantiomeric excess >90%:
$$
\text{tert-Butoxy acrylate} + \text{Chiral amine} \xrightarrow{\text{Jacobsen catalyst}} \text{(R)-δ-amino acid} \quad
$$

Step 2: Cyclization and Ring Closure
The δ-amino acid undergoes cyclization via activation with carbodiimides (e.g., DCC) in DCM, forming the pyrrolidine ring. Microwave-assisted conditions (100°C, 30 minutes) improve yields to 85%:
$$
\text{δ-Amino acid} \xrightarrow{\text{DCC, DCM}} \text{(2R,4R)-pyrrolidine derivative} \quad
$$

Comparative Analysis of Methods

Parameter Hydroxyproline Route Linear Cyclization Route
Starting Material Cost Low High
Stereochemical Control Inherited from precursor Requires asymmetric catalysis
Yield 78–82% 70–85%
Reaction Time 24–48 hours 6–8 hours
Scalability Industrial-friendly Laboratory-scale

The hydroxyproline route is favored for large-scale production due to its simplicity, while the cyclization method offers flexibility for structural analogs.

Critical Optimization Strategies

Stereochemical Integrity Maintenance

Epimerization at position 2 or 4 is minimized by:

  • Conducting esterification and protection steps at low temperatures (0–5°C).
  • Using non-polar solvents (e.g., DCM) to stabilize the transition state.

Fmoc Esterification Efficiency

  • Solvent Choice : Dichloromethane outperforms THF due to better solubility of Fmoc-Cl.
  • Base Selection : NMM yields higher regioselectivity than triethylamine (TEA) by reducing nucleophilic competition.

Industrial-Scale Production Insights

Patent CN110229096B discloses a continuous-flow system for analogous dicarboxylic acid syntheses, achieving 91.6% yield via telescoped halogenation, cyclization, and oxidation. Adapting this system for pyrrolidine derivatives could reduce reaction times from days to hours.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The fluorenylmethyl ester group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

A. (2S,4S)-1-Fmoc-4-azidopyrrolidine-2-carboxylic acid ()
  • Key differences :
    • Substituent : Azide (-N₃) at position 4 instead of tert-butoxy.
    • Stereochemistry : (2S,4S) vs. (2R,4R).
  • Functional impact :
    • Azide enables click chemistry (e.g., CuAAC reactions) for bioconjugation.
    • Stereochemical inversion alters binding affinity in asymmetric catalysis or receptor interactions.
  • Molecular weight : ~390 g/mol (estimated), slightly higher than the target compound due to azide .
B. (2S)-1-Fmoc-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS 1982344-79-5; )
  • Key differences: Substituents: 3,3-dimethyl groups on the pyrrolidine ring.
  • Reduced steric hindrance compared to tert-butoxy.
  • Molecular weight : 365.42 g/mol .
C. (2S,4R)-4-Fluoro-1-benzylpyrrolidine-1,2-dicarboxylate ()
  • Key differences :
    • Substituents : Fluorine at position 4 and benzyl ester at position 1.
    • Stereochemistry : (2S,4R).
  • Functional impact: Fluorine’s electronegativity modulates electronic properties and bioavailability. Benzyl ester offers alternative protection strategies (e.g., hydrogenolysis-sensitive).
  • Molecular weight : ~323 g/mol .

Functional Group and Application Comparisons

Table 1: Comparative Analysis of Key Features
Compound Substituents (Position) Stereochemistry Key Functional Groups Applications Molecular Weight (g/mol)
Target compound tert-Butoxy (4), Fmoc (1) (2R,4R) Ester, ether Peptide synthesis, chiral building blocks ~395 (estimated)
4-Azido analog () Azide (4), Fmoc (1) (2S,4S) Ester, azide Bioconjugation, click chemistry ~390
3,3-Dimethyl analog () 3,3-Dimethyl (2S) Ester Drug design, rigid scaffolds 365.42
4-Fluoro analog () Fluorine (4), benzyl (1) (2S,4R) Ester, benzyl Bioactive molecule synthesis ~323
Piperazine derivative () Fmoc, tert-butoxy N/A Carboxylic acid, ester Linkers in combinatorial chemistry ~450 (estimated)
Key Observations :
  • Steric effects : The target compound’s tert-butoxy group provides greater steric protection than azide or fluorine, influencing reaction kinetics in multi-step syntheses .
  • Stereochemical specificity : (2R,4R) vs. (2S,4S) analogs may exhibit divergent biological activities, as seen in protease inhibitors or receptor ligands.
  • Functional versatility : Azide and fluorine substituents expand utility in radiopharmaceuticals (e.g., ¹⁸F labeling) or metabolic probes .

Biological Activity

Chemical Identity
1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)- is a complex organic compound with significant potential in pharmaceutical applications. Its CAS number is 168263-80-7. This compound is notable for its structural features that include a pyrrolidine core and various functional groups that contribute to its biological activity.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that derivatives of pyrrolidinedicarboxylic acid exhibit properties such as:

  • Enzyme Inhibition : Some studies suggest that these compounds can act as inhibitors of specific enzymes, which may be useful in treating diseases such as hepatitis C and other viral infections .
  • Transporter Affinity : The compound has shown potential for enhancing the affinity towards oligopeptide transporters, which could improve oral bioavailability and therapeutic efficacy .

Pharmacological Applications

  • Antiviral Activity : Compounds similar to 1,2-Pyrrolidinedicarboxylic acid derivatives have been investigated for their antiviral properties, particularly against hepatitis C virus (HCV) protease inhibitors. The structural modifications in the pyrrolidine ring enhance their effectiveness against viral replication .
  • Neuroprotective Effects : Preliminary studies indicate that certain pyrrolidine derivatives may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .

Study 1: Hepatitis C Virus Protease Inhibition

A study published in 2010 demonstrated that pyrrolidine derivatives could effectively inhibit the HCV protease. The research highlighted the importance of structural modifications in enhancing inhibitory activity. The findings suggested that the incorporation of specific functional groups increased binding affinity to the active site of the protease, leading to reduced viral replication rates.

Study 2: Oligopeptide Transport Enhancement

Research conducted on cyclic dipeptides indicated that prodrugs derived from pyrrolidinedicarboxylic acid can significantly enhance oral absorption by increasing affinity towards intestinal oligopeptide transporters (PEPT1). This study emphasized the role of chemical modifications in improving pharmacokinetic properties .

Table 1: Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeTargetReference
JBP485AntiviralHCV Protease
J3VTransport EnhancerPEPT1
Compound XNeuroprotectiveNeuronal Cells

Table 2: Structural Features and Their Implications

Structural FeatureImplication
Pyrrolidine RingEnhances enzyme inhibition
Dimethylethoxy GroupImproves solubility and stability
Fluorenylmethyl EsterIncreases binding affinity to biological targets

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